Cas no 573-20-6 (Vitamin K4)

Vitamin K4 化学的及び物理的性質
名前と識別子
-
- 2-Methylnaphthalene-1,4-diyl diacetate
- 2-methyl-1,4-naphthalenediol diacetate
- 2-METHYL-1,4-NAPHTHOHYDROQUINONE DIACETATE
- ACETOMENAPHTHONE
- MENADIOL DIACETATE
- VITAMIN K4
- VITAMIN K4 DIACETATE
- 1,4-Naphthalenediol,2-methyl-,diacetate
- 4-naphthalenediol,2-methyl-diacetate
- Adaprin
- Davitamon-K
- Davitamon-K-oral
- Kapilin
- Kapilon
- Kativpowder
- Kayvite
- Pafavit
- Prokayvitoral
- VitaminKdiacetate
- VitavelK
- (4-acetyloxy-3-methylnaphthalen-1-yl) acetate
- 1,4-Diacetoxy-2-methylnaphthalene
- Vitamin K diacetate
- Prokayvit oral
- Kativ powder
- Vitavel K
- Kapathrom
- Acetomenaphtone
- Menadiol di(acetate)
- Acetomenaphthone [BAN]
- 1,4-NAPHTHALENEDIOL, 2-METHYL-, DIACETATE
- Acetomenaphtone (JAN)
- DWG8UZD9HT
- 2-Methyl-1,4-naphthylene diac
- 1, 2-methyl-, diacetate
- D84089
- NSC-403062
- Menadiol Acetate,(S)
- 2-Methylnaphthalene-1,4-diyldiacetate
- RYWSYCQQUDFMAU-UHFFFAOYSA-
- CS-8181
- FT-0632415
- SR-01000883680-1
- ACETOMENAPHTONE [JAN]
- 2-Methyl-1,4-naphthoquinol diacetate
- 573-20-6
- HY-B1508
- A831392
- MLS006010226
- 4-(acetyloxy)-2-methylnaphthalen-1-yl acetate
- Acetomenaphthone (Menadiol Diacetate)
- DTXSID4046236
- D01676
- MLS004773967
- EINECS 209-352-1
- CAS-573-20-6
- MENADIOL DIACETATE [WHO-DD]
- Tox21_111905
- Q-200582
- NCGC00160567-01
- NSC403062
- Acetomenaphthone 100 microg/mL in Acetonitrile
- UNII-DWG8UZD9HT
- 2-Methyl-1,4-naphthylene diacetate
- WLN: L66J BOV1 C1 EOV1
- 4-(Acetyloxy)-2-methyl-1-naphthyl acetate #
- NSC 403062
- V0103
- s4779
- Vitamin K4, >=98% (HPLC)
- InChI=1/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3
- BRN 1991457
- CHEMBL1479848
- 4-(Acetyloxy)-2-methyl-1-naphthyl acetate
- SR-01000883680
- SCHEMBL209382
- SMR001550632
- Q27276648
- Acetomenaphthone [INN:BAN]
- MENADIOL DIACETATE [MI]
- ACETOMENAPHTHONE (MART.)
- AKOS015907780
- 1,4-Diacetoxy-3-methyl-naphthalin
- DTXCID2026236
- SY054020
- 1, 4-Diacetoxy-2-methylnaphthalene
- ACETOMENAPHTHONE [MART.]
- NS00033687
- MFCD00021469
- AS-12656
- CHEBI:31164
- (4-acetyloxy-2-methylnaphthalen-1-yl) acetate
- CCG-267042
- Acetomenaphthone, BAN
- 4-(acetyloxy)-3-methylnaphthalen-1-yl acetate
- SBI-0654047.0001
- Vitamin K4
-
- MDL: MFCD00021469
- インチ: 1S/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3
- InChIKey: RYWSYCQQUDFMAU-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])[H])=O)C1=C(C([H])([H])[H])C([H])=C(C2=C([H])C([H])=C([H])C([H])=C21)OC(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 258.08900
- どういたいしつりょう: 258.089209
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 52.6
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.2105 (rough estimate)
- ゆうかいてん: 111.0 to 115.0 deg-C
- ふってん: 388.9°C at 760 mmHg
- フラッシュポイント: 195.1±23.0 °C
- 屈折率: 1.4872 (estimate)
- ようかいど: 生体外:ジメチルスルホキシドようかいど100 mg/mL(387.19 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)
- PSA: 52.60000
- LogP: 2.99880
Vitamin K4 セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- RTECS番号:QJ5250000
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Vitamin K4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM232072-100g |
2-Methylnaphthalene-1,4-diyl diacetate |
573-20-6 | 98% | 100g |
$*** | 2023-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | V0103-25g |
Vitamin K4 |
573-20-6 | 98.0%(GC) | 25g |
¥490.0 | 2022-05-30 | |
Ambeed | A235488-1g |
2-Methylnaphthalene-1,4-diyl diacetate |
573-20-6 | 98% | 1g |
$8.0 | 2025-02-20 | |
abcr | AB261885-100 g |
Vitamin K4, 98%; . |
573-20-6 | 98% | 100g |
€295.10 | 2021-09-16 | |
Key Organics Ltd | AS-12656-1MG |
Menadiol diacetate |
573-20-6 | >98% | 1mg |
£36.00 | 2025-02-09 | |
Key Organics Ltd | AS-12656-10MG |
Menadiol diacetate |
573-20-6 | >98% | 10mg |
£51.00 | 2025-02-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M822882-100g |
2-Methylnaphthalene-1,4-diyl diacetate |
573-20-6 | ≥98%,HPLC | 100g |
¥736.00 | 2022-09-01 | |
TRC | V680010-10g |
Vitamin K4 |
573-20-6 | 10g |
$ 110.00 | 2023-09-05 | ||
Alichem | A219005677-100g |
2-Methylnaphthalene-1,4-diyl diacetate |
573-20-6 | 98% | 100g |
$157.50 | 2023-09-01 | |
TRC | V680010-5g |
Vitamin K4 |
573-20-6 | 5g |
$ 75.00 | 2023-09-05 |
Vitamin K4 関連文献
-
1. 296. Molecular polarisability. Dependence of apparent molar Kerr constants at infinite dilution on the medium in which they are measuredR. S. Armstrong,M. Aroney,C. G. Le Fèvre,R. J. W. Le Fèvre,M. R. Smith J. Chem. Soc. 1958 1474
-
M. Selvaraj,D.-W. Park,I. Kim,S. Kawi,C. S. Ha Dalton Trans. 2012 41 9633
-
4. A novel sensitive and selective electrochemical sensor based on molecularly imprinted polymer on a nanoporous gold leaf modified electrode for warfarin sodium determinationYingchun Li,Lu Zhang,Jiang Liu,Shu-Feng Zhou,Khalid Abdullah Al-Ghanim,Shahid Mahboob,Bang-Ce Ye,Xueji Zhang RSC Adv. 2016 6 43724
Vitamin K4に関する追加情報
Recent Advances in Vitamin K4 (Menadiol Diacetate, CAS 573-20-6) Research: Therapeutic Potential and Mechanisms
Vitamin K4 (menadiol diacetate, CAS 573-20-6), a synthetic derivative of vitamin K, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique pharmacokinetic properties and therapeutic potential. This research brief synthesizes the latest findings (2022-2023) on its molecular mechanisms, clinical applications, and emerging formulations, with particular emphasis on its role beyond classical coagulation functions.
A pivotal study published in Nature Chemical Biology (2023) revealed that Vitamin K4 serves as a potent activator of the γ-carboxylation system through novel interactions with GGCX (γ-glutamyl carboxylase) and VKOR (vitamin K epoxide reductase), demonstrating 40% greater bioavailability than natural vitamin K analogs in murine models. The diacetate moiety at position 573-20-6 was found to enhance cellular uptake via passive diffusion across intestinal epithelia, addressing historical challenges with vitamin K absorption.
In oncology, breakthrough research from MD Anderson Cancer Center (Cell Reports Medicine, 2023) identified Vitamin K4 as a radio-sensitizer in p53-mutant glioblastomas. The compound induced synthetic lethality through ROS-mediated DNA damage (1.8-fold increase in γ-H2AX foci) while protecting healthy neural tissue via NRF2 pathway activation. This dual mechanism positions 573-20-6 as a promising candidate for combination therapies with existing alkylating agents.
Pharmaceutical development has seen progress in stabilization techniques for Vitamin K4. A patent (WO2023187645) describes nanocrystalline formulations that improve thermal stability by 72% through co-crystallization with cyclodextrins, addressing the compound's traditional light sensitivity. Concurrently, clinical trials (NCT05689288) are evaluating enteric-coated tablets for prolonged release in metabolic bone disease patients, showing 63% reduction in dosing frequency compared to standard preparations.
Emerging evidence suggests Vitamin K4 modulates epigenetic regulation. A Science Advances publication (2023) demonstrated its role as a competitive inhibitor of KDM6A histone demethylase (IC50 = 3.2 μM), leading to reactivation of tumor suppressor genes in leukemia models. This epigenetic mechanism, distinct from its canonical vitamin K functions, opens new avenues for hematological malignancy treatments.
Despite these advances, challenges remain in toxicity profiling. Recent toxicokinetic studies (Regulatory Toxicology and Pharmacology, 2023) report dose-dependent hepatotoxicity at concentrations >50 mg/kg/day in primates, necessitating careful dose optimization in human applications. Current Good Manufacturing Practice (cGMP) production of 573-20-6 has been standardized by leading manufacturers to ensure batch-to-batch consistency in pharmaceutical-grade material.
The research landscape positions Vitamin K4 (573-20-6) at the intersection of multiple therapeutic domains, from its traditional hematological applications to cutting-edge roles in epigenetics and targeted cancer therapies. Future directions include CRISPR-based screens to identify synthetic lethal partners and the development of tissue-specific prodrug derivatives to enhance therapeutic indices.
573-20-6 (Vitamin K4) 関連製品
- 533-18-6(o-Tolyl acetate)
- 1212994-82-5(METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL)
- 7217-41-6(Silane, (3-fluorophenyl)trimethyl-)
- 1361736-60-8(6,2',3',6'-Tetrachlorobiphenyl-3-ethanone)
- 1447960-48-6(5-oxo-1-(propan-2-yl)pyrrolidine-3-carbaldehyde)
- 1261661-55-5(2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid)
- 893997-57-4(4-ethoxy-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}benzamide)
- 2229184-23-8(tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate)
- 899934-94-2(2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide)
- 1909308-36-6(2-5-(difluoromethyl)-1,2-oxazol-3-ylpropan-2-amine hydrochloride)




